

Role of cyclohexylamine as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexylamine**

Cat. No.: **B046788**

[Get Quote](#)

An In-Depth Technical Guide to **Cyclohexylamine** as a Chemical Intermediate

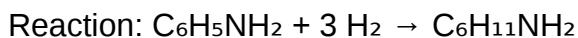
Abstract

Cyclohexylamine (CHA), a primary aliphatic amine with the chemical formula $C_6H_{13}N$, stands as a cornerstone intermediate in modern chemical synthesis.^{[1][2]} Its unique combination of a reactive amino group and a non-aromatic cyclohexyl ring imparts favorable properties for its use as a versatile building block across a multitude of industries. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and diverse applications of **cyclohexylamine**, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the causality behind synthetic choices and reaction pathways, presenting detailed protocols, data, and process diagrams to create a self-validating and authoritative resource.

Physicochemical Profile and Data

Cyclohexylamine is a colorless to pale yellow liquid characterized by a strong, fishy, amine-like odor.^{[3][4][5]} It is miscible with water, with which it can form an azeotrope, and is soluble in most common organic solvents.^{[1][6]} As a primary aliphatic amine, it is a weak base, but notably stronger than its aromatic analog, aniline, due to the absence of the electron-withdrawing phenyl group.^{[3][5]}

Table 1: Key Physicochemical Properties of **Cyclohexylamine**

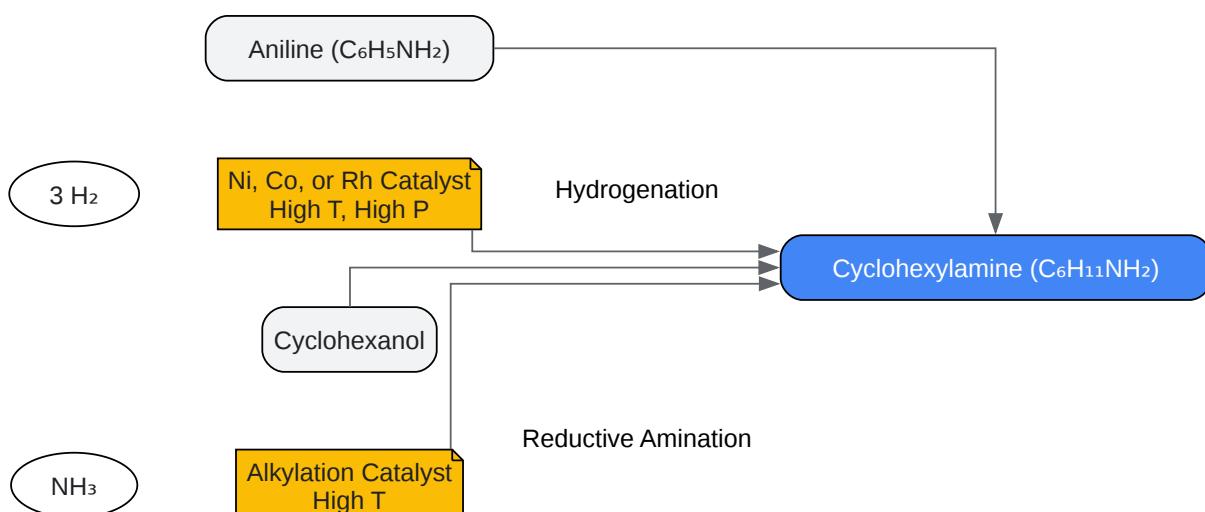

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ N	[3][7]
Molar Mass	99.17 g/mol	[3]
Appearance	Clear to yellowish liquid	[3][8]
Boiling Point	134.5 °C (407.6 K)	[1][3]
Melting Point	-17.7 °C (255.5 K)	[1][3]
Density	0.8647 g/cm ³	[1][3]
Flash Point	28.6 °C (83.5 °F)	[3]
pKa (of conjugate acid)	10.63	[1]
Solubility in Water	Miscible	[3]
CAS Number	108-91-8	[1][7]

Industrial Synthesis of Cyclohexylamine: Pathways and Protocols

The industrial production of **cyclohexylamine** is dominated by two primary routes, with the choice depending on feedstock availability, energy costs, and desired product purity.

Primary Route: Catalytic Hydrogenation of Aniline

The most prevalent and economically significant method is the complete hydrogenation of aniline.[3][9] This reaction involves the reduction of the aromatic ring of aniline using hydrogen gas in the presence of a metal catalyst.



Causality of Experimental Choices:

- Catalyst Selection: Cobalt or nickel-based catalysts are widely used for their cost-effectiveness and high activity.[3][9][10] For processes demanding higher yields and selectivity with fewer by-products, rhodium-on-support catalysts are employed, allowing for

lower operating temperatures and pressures.[11][12] The catalyst's role is to adsorb both aniline and hydrogen, lowering the activation energy for the saturation of the benzene ring.

- Reaction Conditions: The process is typically carried out at elevated temperatures (150-240 °C) and high pressures (up to 14.6 MPa) to ensure a high reaction rate and complete conversion.[6][10] The choice of conditions is a critical optimization between reaction kinetics, catalyst lifetime, and minimizing the formation of by-products like **dicyclohexylamine**. Vapour-phase hydrogenation over a fixed-bed catalyst is a common industrial setup.[12]

[Click to download full resolution via product page](#)

Caption: Primary industrial synthesis routes to **Cyclohexylamine**.

Alternative Route: Alkylation of Ammonia with Cyclohexanol

An alternative synthesis involves the reductive amination of cyclohexanol with ammonia.[3][5][9] This method is viable when cyclohexanol is a more readily available or cost-effective feedstock than aniline.

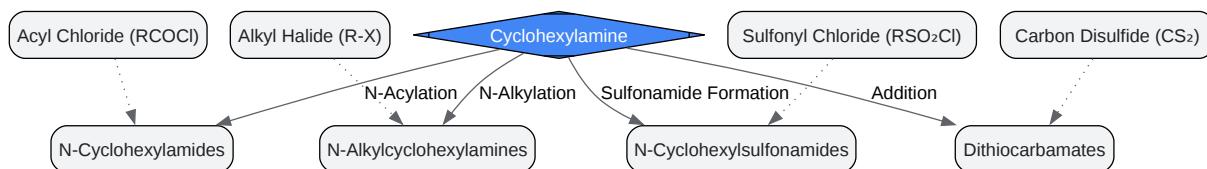
Laboratory Scale Synthesis Protocol: Hydrogenation of Aniline

This protocol is adapted from established laboratory procedures for the catalytic hydrogenation of aniline.[\[13\]](#)

Objective: To synthesize **cyclohexylamine** from aniline via catalytic hydrogenation.

Materials:

- Aniline (8.37 g, 90 mmol)
- Glacial Acetic Acid (110 mL)
- 36% Hydrochloric Acid (10 mL)
- Platinum-based catalyst (e.g., 1.5 g colloidal platinum or 5% Pt on Carbon)
- Sodium Hydroxide solution (for neutralization)
- Diethyl Ether (for extraction)
- Hydrogenation apparatus (e.g., Parr hydrogenator)


Procedure:

- Catalyst Preparation: Prepare or acquire the platinum catalyst solution/suspension.
- Reaction Setup: In the hydrogenation vessel, dissolve 8.2 mL (8.37 g) of aniline in 110 mL of glacial acetic acid. Add this solution to the catalyst.
- Acidification: Add 10 mL of 36% hydrochloric acid to the mixture. The acidic medium helps in catalyst stability and reaction progression.
- Hydrogenation: Seal the vessel, evacuate the air, and connect it to a hydrogen reservoir. Pressurize the vessel according to the apparatus specifications and begin agitation.

- Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen (approx. 3 molar equivalents) has been absorbed, which may take several hours.
- Work-up: Once the reaction is complete, depressurize the vessel. Most of the acetic acid is removed by distillation under vacuum.
- Neutralization & Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. The **cyclohexylamine** product is then isolated via steam distillation.
- Purification: Extract the steam distillate with diethyl ether. Dry the ether layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the ether by evaporation. The final product is purified by fractional distillation, collecting the fraction boiling at approximately 134-135 °C.[13]

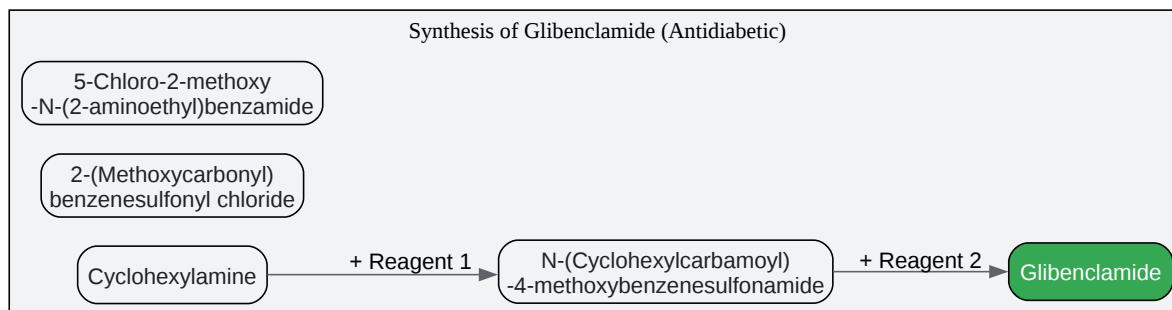
The Role of Cyclohexylamine as a Versatile Intermediate

The reactivity of the primary amine group is the cornerstone of **cyclohexylamine**'s utility. It readily participates in nucleophilic substitution, acylation, condensation, and other fundamental organic reactions.[2][8]

[Click to download full resolution via product page](#)

Caption: Key chemical transformations involving **Cyclohexylamine**.

Core Applications Across Industries


Cyclohexylamine is not an end-product but a critical starting material for a vast array of commercially significant compounds.

Pharmaceutical Synthesis

Cyclohexylamine is a key building block for numerous active pharmaceutical ingredients (APIs), spanning therapeutic classes such as mucolytics, analgesics, bronchodilators, and antidiabetics.[3][5] The cyclohexyl group often contributes to the lipophilicity of the drug molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Examples:

- Mucolytics (e.g., Bromhexine): Used to break down mucus in respiratory disorders.
- Analgesics and Anesthetics (e.g., Hexylcaine): Used for pain relief.[5]
- Antidiabetic Drugs (e.g., Glibenclamide, Glipizide): A large class of sulfonamide hypoglycemics are derived from **cyclohexylamine**.[3]
- Anticancer Agents (e.g., Lomustine): Used in chemotherapy.[3]

[Click to download full resolution via product page](#)

Caption: Simplified pathway showing CHA in Glibenclamide synthesis.

Agrochemicals

In agriculture, **cyclohexylamine** is a precursor for potent herbicides and insecticides.[14][15]

The molecular structure of CHA serves as a foundational scaffold to build more complex molecules with specific biological activities for crop protection.[15]

- Herbicides: It is a key intermediate in the synthesis of hexazinone, a broad-spectrum herbicide used for weed control.[5]
- Insecticides and Fungicides: It is used as a raw material in the formulation of various pesticides.[2][14]

Rubber Processing

The rubber industry is a major consumer of **cyclohexylamine** derivatives. It is the precursor to sulfenamide-based reagents, which are the most common class of accelerators used in the vulcanization of rubber.[3][14]

- Vulcanization Accelerators: Compounds like N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) are synthesized from **cyclohexylamine**. These accelerators significantly reduce the time and temperature required for the sulfur cross-linking (vulcanization) of rubber, which improves the material's elasticity and durability.[16][17]

Corrosion Inhibition and Water Treatment

Cyclohexylamine is highly effective as a corrosion inhibitor, particularly in boiler water treatment systems.[16][18][19]

- Mechanism of Action: In boiler systems, dissolved carbon dioxide can form carbonic acid, which is highly corrosive to metal pipes. **Cyclohexylamine** is volatile and carries over with the steam.[20] As the steam condenses, the **cyclohexylamine** dissolves in the condensate and neutralizes the carbonic acid, raising the pH and preventing acid corrosion.[10][19] Its ability to form a protective film on metal surfaces further inhibits corrosion.[21]

Artificial Sweeteners

Cyclohexylamine is intrinsically linked to the artificial sweetener cyclamate.

- Synthesis: Sodium or calcium cyclamate is produced by reacting **cyclohexylamine** with sulfamic acid or sulfur trioxide.[22]
- Metabolism: Cyclamate itself is metabolized in the human body by gut bacteria to produce **cyclohexylamine**, which exhibits higher toxicity.[23] This metabolic conversion was a key factor in the considerations that led to restrictions on cyclamate use in some countries.[23][24]

Safety and Handling

Cyclohexylamine is a corrosive and flammable liquid that is toxic by ingestion, inhalation, and skin contact.[3][4][25] It irritates the eyes and respiratory system, and skin contact may cause burns.[4] Combustion produces toxic oxides of nitrogen.[5][25]

- Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) has recommended an exposure limit (REL) of 10 ppm over an eight-hour workshift.[3]
- Handling: Due to its hazardous nature, strict safety protocols must be followed. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection in well-ventilated areas.

Conclusion

Cyclohexylamine's significance extends far beyond its simple chemical structure. It is a quintessential chemical intermediate, enabling the synthesis of a vast portfolio of products that are integral to global health, agriculture, transportation, and industrial processes. Its reactivity as a primary amine, combined with the stable cyclohexyl scaffold, provides a reliable and versatile platform for chemical innovation. Understanding the synthesis, reactivity, and application pathways of **cyclohexylamine** is crucial for any scientist or engineer working in the fields of organic synthesis, drug discovery, and materials science. Future research may focus on developing greener, more efficient catalytic systems for its production and exploring novel derivatives for advanced applications.[2][8]

References

- Wikipedia. **Cyclohexylamine**. URL
- Chemcess. **Cyclohexylamine**: Properties, Reactions, Production And Uses. URL
- Chemical Properties. **Cyclohexylamine** (C6H13N) properties. URL

- Rayeneh Group. **Cyclohexylamine**. URL
- Polyurethane catalyst.
- Sanjay Chemicals (India) Pvt. Ltd. **CYCLOHEXYLAMINE**. URL
- Nexchem Ltd. **Cyclohexylamine**. URL
- Unknown.
- North Metal and Chemical Company. **Cyclohexylamine** - NorthQuest 7311. URL
- PrepChem.com. Preparation of **cyclohexylamine** (cyclohexanamine; aminocyclohexane; hexahydroaniline; hexahydrobenzenamine). URL
- Shenyang East Chemical Science-Tech Co., Ltd.
- Unknown. Comprehensive Guide to **Cyclohexylamine** (CHA)
- ChemicalBook. **Cyclohexylamine** synthesis. URL
- National Institutes of Health, PubChem. **Cyclohexylamine**. URL
- IRO Water Tre
- Chemtex Speciality Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents.
- ResearchGate.
- etd@IISc.
- Unknown.
- Unknown.
- Rupa Health. **Cyclohexylamine**. URL
- Unknown. Composition and function of **cyclohexylamine** corrosion and scale inhibitor. URL
- Tritunggal Arthamakmur. **CYCLOHEXYLAMINE**. URL
- Google Patents.
- ResearchGate. Hydrogenation of aniline to **cyclohexylamine** in supercritical carbon dioxide: Significance of phase behaviour. URL
- Unknown.
- International Journal of PharmTech Research. Artificial sweeteners. URL
- Jetir.Org. A Review on Artificial Sweeteners: Chemistry, Synthesis and Uses. URL
- National Institutes of Health. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. URL
- ResearchGate.
- Royal Society of Chemistry.
- SYNTHETIKA. **Cyclohexylamine** For Synthesis Pure >99,9% - 100ml. URL
- Unknown. **Cyclohexylamine** Usage And Synthesis. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemcess.com [chemcess.com]
- 2. ohans.com [ohans.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Cyclohexylamine Usage And Synthesis - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 7. Cyclohexylamine For Synthesis Pure >99,9% - 100ml - SYNTHETIKA [synthetikaeu.com]
- 8. webqc.org [webqc.org]
- 9. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 10. Composition and function of cyclohexylamine corrosion and scale inhibitor - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 11. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. nbinno.com [nbino.com]
- 16. Cyclohexylamine: an important industrial raw material - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 17. nbinno.com [nbino.com]
- 18. northmetal.net [northmetal.net]
- 19. Comprehensive Guide to Cyclohexylamine (CHA) Maintenance and Application in Water Treatment - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd)

[eschemy.com]

- 20. Cyclohexylamine for Boiler Water Treatment - Chemtex Speciality Ltd [chemtexltd.com]
- 21. How to apply cyclohexylamine in water treatment - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 22. jetir.org [jetir.org]
- 23. Artificial Sweeteners and their Health Implications: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. sanjaychemindia.com [sanjaychemindia.com]
- To cite this document: BenchChem. [Role of cyclohexylamine as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046788#role-of-cyclohexylamine-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com